![molecular formula C21H25N3O4S B2875046 4-(cyclopropanecarboxamido)-N-(2-(3,5-dimethylphenylsulfonamido)ethyl)benzamide CAS No. 1091472-19-3](/img/structure/B2875046.png)
4-(cyclopropanecarboxamido)-N-(2-(3,5-dimethylphenylsulfonamido)ethyl)benzamide
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Description
4-(Cyclopropanecarboxamido)-N-(2-(3,5-dimethylphenylsulfonamido)ethyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, immunology, and neuroscience. In
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the formation of borate and sulfonamide groups. It is synthesized through nucleophilic and amidation reactions, which are fundamental in creating complex organic molecules .
Crystallographic Analysis
The compound’s structure has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques are essential for understanding the molecular conformation and crystallography, which are crucial in drug design and material science .
Density Functional Theory (DFT) Studies
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This theoretical approach helps in predicting the physical and chemical properties, which is valuable for designing molecules with specific functions .
Drug Development
Boronic acid compounds, to which this compound is related, are used as enzyme inhibitors or ligand drugs. They have applications in treating tumors, microbial infections, and are also used in anticancer drugs .
Fluorescent Probes
The compound’s borate-related structures can be used as fluorescent probes. These are important in identifying various biological and chemical substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
Due to the boronic ester bonds, this compound can be utilized in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP, to achieve controlled drug release .
Antibacterial Applications
Related compounds have been studied for their antibacterial activity. The structural analogs of this compound could potentially be developed into antibacterial agents, contributing to the fight against resistant bacterial strains .
Computational Chemistry
The compound’s electronic characteristics have been computed using DFT, which is a part of computational chemistry. This field uses computer simulations to solve chemical problems, and the compound can be a subject in such studies to understand its interactions at the molecular level .
properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-11-15(2)13-19(12-14)29(27,28)23-10-9-22-20(25)16-5-7-18(8-6-16)24-21(26)17-3-4-17/h5-8,11-13,17,23H,3-4,9-10H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIRHYNFSNYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide |
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